![molecular formula C10H11NO4 B071407 4-Isopropyl-3-nitrobenzoic acid CAS No. 174482-81-6](/img/structure/B71407.png)
4-Isopropyl-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3-nitrobenzoic acid is a chemical compound with the molecular formula C10H11NO4 . It has an average mass of 209.199 Da and a monoisotopic mass of 209.068802 Da .
Synthesis Analysis
The synthesis of nitro compounds can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis
The molecular structure of 4-Isopropyl-3-nitrobenzoic acid can be analyzed using various techniques such as single crystal and powder X-ray diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis .Chemical Reactions Analysis
The chemical reactions involving 4-Isopropyl-3-nitrobenzoic acid can be understood in the context of electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
4-Isopropyl-3-nitrobenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 367.5±35.0 °C at 760 mmHg, and a flash point of 159.8±14.4 °C . It has a molar refractivity of 53.9±0.3 cm3, and a polar surface area of 83 Å2 .Scientific Research Applications
Synthesis and Structure Analysis
The compound has been used in the synthesis and structure analysis of the Cu (II) complex with 3-nitro-4-aminobenzoic acid . The structure of the compound was studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound. In silico studies of the 3N-4ABA ligand and Cu-complex attested that antimicrobial and antitumor activities indicate a higher affinity of the complex for some key binding sites .
Bioactivity Assessment
The compound has been assessed for bioactivity. It has been found to demonstrate a wide range of bioactivity . Derivatives of the compound have shown interesting pharmacological properties .
Fluorescent Probe Formulations
3N-4ABA, a derivative of the compound, finds diverse applications, including its role as a basic component of fluorescent probes .
Reagent in Organic Synthesis
The compound serves as a reagent in organic synthesis . It occupies a central position in fluorescent probe formulations .
Nitro Compounds
As a nitro compound, it is a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Safety And Hazards
Future Directions
The future directions for the study of 4-Isopropyl-3-nitrobenzoic acid could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the role of polymorphs in understanding and controlling the crystallization process from solution of an organic acid–base system is reported .
properties
IUPAC Name |
3-nitro-4-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMBAGATQNUECC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-3-nitrobenzoic acid | |
CAS RN |
174482-81-6 |
Source
|
Record name | 3-nitro-4-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.